molecular formula C7H12N8O4 B14364722 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane CAS No. 93000-54-5

2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane

Cat. No.: B14364722
CAS No.: 93000-54-5
M. Wt: 272.22 g/mol
InChI Key: BUJKTFRIMUYVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[55]undecane is a compound known for its unique spirocyclic structure and nitroso functional groups

Chemical Reactions Analysis

2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro groups.

    Reduction: The nitroso groups can be reduced to amines.

    Substitution: The compound can participate in substitution reactions where the nitroso groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane exerts its effects involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can be compared with other spirocyclic compounds and nitroso-containing compounds. Similar compounds include:

    2,4,8,10-Tetraoxaspiro[5.5]undecane: Known for its use in polymer synthesis.

    3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the production of biodegradable polyorthoesters.

The uniqueness of this compound lies in its combination of a spirocyclic structure with multiple nitroso groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

93000-54-5

Molecular Formula

C7H12N8O4

Molecular Weight

272.22 g/mol

IUPAC Name

2,4,8,10-tetranitroso-2,4,8,10-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H12N8O4/c16-8-12-1-7(2-13(5-12)9-17)3-14(10-18)6-15(4-7)11-19/h1-6H2

InChI Key

BUJKTFRIMUYVOL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN(CN1N=O)N=O)CN(CN(C2)N=O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.